3-Methyl-4-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(trifluoromethyl)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This functional group significantly alters the chemical and physical properties of the compound compared to its non-fluorinated analogs.
Synthesis Analysis
The synthesis of trifluoromethylated aromatic compounds, such as this compound, can be achieved through various methods. One approach involves the copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, which provides direct access to structurally diverse trifluoromethylated compounds under mild conditions . Another practical synthesis method is the formation of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions, as demonstrated with 4,4,4-trifluorocrotonaldehyde, which can be further converted into pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure and electronic nature of benzaldehyde derivatives, including those with trifluoromethyl groups, can be significantly influenced by the presence of such electron-withdrawing groups. For instance, the structure of the benzaldehyde/boron trifluoride adduct has been determined by X-ray crystallography, revealing that the Lewis acid BF3 is complexed anti to the phenyl group, affecting the electronic properties of the carbonyl carbon atom .
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in a variety of chemical reactions. For example, the carbonyl-ene reaction of alpha-methylstyrenes with paraformaldehyde can be promoted by a combined system of boron trifluoride and molecular sieves, leading to high yields of ene products . This indicates that this compound could potentially engage in similar Lewis acid-mediated reactions, given the presence of the carbonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated benzaldehydes are influenced by the trifluoromethyl group, which is highly electronegative and can affect the molecule's reactivity and interaction with other chemical species. Quantum mechanical calculations and spectroscopic investigations can provide insights into the vibrational frequencies, molecular orbital analysis, and non-linear optical properties of such compounds . Additionally, the presence of the trifluoromethyl group can impact the molecule's dipole moment, electronegativity, and electrophilicity, which are important parameters in understanding its chemical behavior .
Scientific Research Applications
1. Catalysis and Organic Synthesis
3-Methyl-4-(trifluoromethyl)benzaldehyde is used in catalysis and organic synthesis. For example, a study by Yamakawa and Noyori (1999) explored its role in the asymmetric addition of dimethylzinc to benzaldehyde, catalyzed by a specific aminoalkoxide, providing insights into the origin of enantioselection in these reactions (Yamakawa & Noyori, 1999).
2. Green Chemistry Applications
In the realm of green chemistry, this compound has been utilized in sustainable processes. Verdía, Santamarta, and Tojo (2017) reported on its use in an undergraduate chemistry class project, focusing on the synthesis of 3-(methoxycarbonyl)coumarin in an ionic liquid, emphasizing the innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).
3. Polymer Science and CO2 Adsorption
Li, Zhang, and Wang (2016) demonstrated the use of this compound in synthesizing microporous polyaminals for adsorption of carbon dioxide, highlighting its potential in environmental applications (Li, Zhang, & Wang, 2016).
4. Photocatalysis
In the field of photocatalysis, this compound is used in processes like selective synthesis of benzaldehyde from benzyl alcohol, as reported by Lima et al. (2017). This study highlights its use in environmentally friendly conditions with metal-free catalysts (Lima et al., 2017).
5. Biotechnological Applications
Craig and Daugulis (2013) explored the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor. This research illustrates the potential of this compound in biotechnological applications, particularly in flavor industry (Craig & Daugulis, 2013).
6. Synthesis of High-Value Chemicals
The synthesis of high-density aviation fuels from methyl benzaldehyde, as investigated by Xu et al. (2018), represents another application of this compound in the synthesis of valuable chemicals (Xu et al., 2018).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially alter the protein’s function, leading to the observed effects.
Biochemical Pathways
It’s used as a reagent in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which are potent antitumor agents . This suggests that it may play a role in pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as it’s known to improve the metabolic stability of pharmaceutical compounds .
Result of Action
Its use in the synthesis of antitumor agents suggests that it may have cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-4-(trifluoromethyl)benzaldehyde. For instance, it’s air-sensitive and should be stored away from air and oxidizing agents . These factors could potentially affect its reactivity and stability.
properties
IUPAC Name |
3-methyl-4-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-4-7(5-13)2-3-8(6)9(10,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFRROHBKANIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.